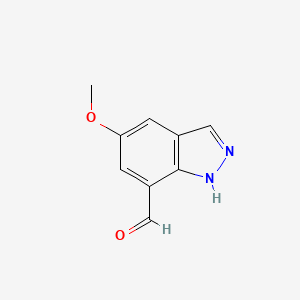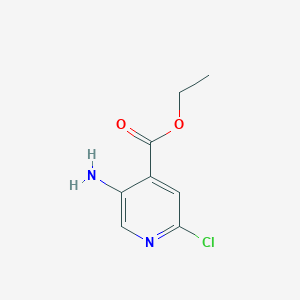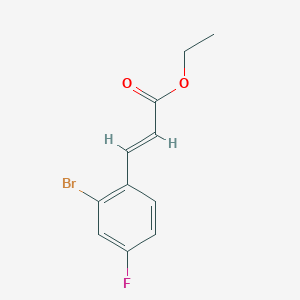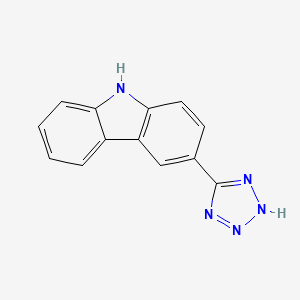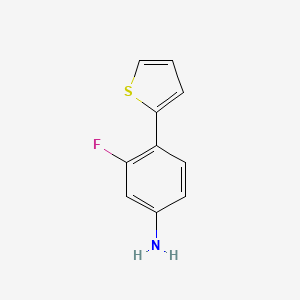
3-Fluoro-4-(thiophen-2-YL)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, including “3-Fluoro-4-(thiophen-2-YL)aniline”, has been a topic of interest in recent scientific literature . One approach involves the heterocyclization of various substrates . In 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H8FNS . Thiophene is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, are synthesized through various reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación
Fluorescence Studies
Fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives, including those with 3-fluoro-4-(thiophen-2-yl)aniline structure, has been investigated for potential use in aniline sensing. These compounds demonstrate promising properties as aniline sensors, particularly in fluorescence quenching methods in various solvents (Naik, Khazi, & Malimath, 2018).
Antimicrobial Activity
Research on compounds derived from this compound structure, like eperezolid-like and linezolid-like molecules, has shown significant antimicrobial activities, including anti-Mycobacterium smegmatis activity. These findings indicate potential applications in developing novel antimicrobial agents (Yolal et al., 2012; Başoğlu et al., 2012).
Corrosion Inhibition
Compounds synthesized from this compound, such as N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, have been shown to be effective corrosion inhibitors for mild steel in acidic environments. Their efficiency as corrosion inhibitors correlates with their concentration and is supported by quantum chemical calculations (Daoud et al., 2014).
Electroluminescence
This compound derivatives have been utilized in designing novel classes of emitting amorphous molecular materials for organic electroluminescent (EL) devices. These materials demonstrate intense fluorescence emission and stable amorphous glasses, which are advantageous for multicolor light emission including white in EL devices (Doi et al., 2003).
Crystal Structure and DFT Studies
Crystal structure analysis and Density Functional Theory (DFT) studies of compounds with this compound structure provide insights into their electronic properties and potential applications in material science. These studies help in understanding the structural parameters and electronic characteristics of these compounds (Gummidi et al., 2019).
Direcciones Futuras
Thiophene-based analogs, including “3-Fluoro-4-(thiophen-2-YL)aniline”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “this compound” and similar compounds may involve further exploration of their synthesis, properties, and potential applications in various fields.
Mecanismo De Acción
Target of Action
3-Fluoro-4-(thiophen-2-YL)aniline is a compound that has been used in the synthesis of various organic materials. It is primarily used as a reactant in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from a boron compound to a metal, in this case, palladium . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile method for forming carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of organic compounds. The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key step in the synthesis of various organic materials . The products of this reaction can be used in a wide range of applications, from the development of pharmaceuticals to the production of organic semiconductors .
Pharmacokinetics
As a reactant in chemical reactions, its bioavailability would be determined by the reaction conditions and the nature of the other reactants .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-4-(thiophen-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to have minimal impact on physiological functions, while higher doses can lead to significant changes, including toxic effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in cells. The interaction of this compound with these enzymes can also affect the metabolism of other substances, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in particular cellular compartments. For instance, this compound has been found to interact with organic anion transporters, which play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm and the nucleus. Its localization is often directed by specific targeting signals or post-translational modifications. For example, the presence of a thiophene ring in this compound can facilitate its interaction with nuclear proteins, thereby influencing gene expression and other nuclear processes .
Propiedades
IUPAC Name |
3-fluoro-4-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPDNAKUXNYDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250004-13-7 | |
| Record name | 3-fluoro-4-(thiophen-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)
